molecular formula C17H21FN2O3S2 B2900922 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 899955-51-2

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2900922
CAS No.: 899955-51-2
M. Wt: 384.48
InChI Key: LRHHMMIVGDLVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, morpholine, and thiophene groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 4-fluoro-2-methylbenzenesulfonamide, followed by reduction to obtain the corresponding amine.

    Alkylation: The amine is then alkylated with 2-chloroethylmorpholine under basic conditions to introduce the morpholine group.

    Thiophene Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine, morpholine, and thiophene groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methylbenzenesulfonamide: Lacks the morpholine and thiophene groups, making it less complex and potentially less bioactive.

    2-morpholinoethylbenzenesulfonamide: Lacks the fluorine and thiophene groups, which may affect its chemical reactivity and biological activity.

    Thiophen-2-ylbenzenesulfonamide: Lacks the fluorine and morpholine groups, which can influence its overall properties.

Uniqueness

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the combination of functional groups it possesses. The presence of fluorine enhances its chemical stability and bioavailability, while the morpholine and thiophene groups contribute to its potential biological activity and versatility in chemical reactions.

Biological Activity

4-Fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17_{17}H21_{21}FN2_{2}O3_{3}S
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 899955-51-2

The compound exhibits biological activity primarily through inhibition of specific enzyme pathways and modulation of receptor functions. Its structural components, particularly the morpholine and thiophene moieties, contribute to its interaction with biological targets.

  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which may lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : The morpholine group is known to enhance binding affinity to various receptors, potentially affecting neurotransmitter systems.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialDemonstrated efficacy against various bacterial strains.
AntitumorExhibits cytotoxic effects on cancer cell lines.
Anti-inflammatoryReduces markers of inflammation in preclinical models.
Central Nervous System EffectsPotential neuroprotective properties noted in studies.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of the compound against several pathogens, including E. coli and S. aureus. Results indicated a significant reduction in bacterial growth, suggesting potential use as an antibiotic agent .
  • Antitumor Effects :
    In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug .
  • Neuroprotective Properties :
    Research published in a neuroscience journal explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and improve cognitive function in animal models .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-13-11-14(18)4-5-17(13)25(21,22)19-12-15(16-3-2-10-24-16)20-6-8-23-9-7-20/h2-5,10-11,15,19H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHHMMIVGDLVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.